2-Methoxy-D3-ethanol-1,1,2,2-D4
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-D3-ethanol-1,1,2,2-D4 typically involves the deuteration of methoxyethanol. This process can be achieved through various methods, including the use of deuterated reagents and catalysts. The reaction conditions often require controlled temperatures and pressures to ensure the incorporation of deuterium atoms into the molecular structure .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped with the necessary technology to handle deuterated compounds. The production methods are designed to maximize yield and purity while minimizing the cost and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-D3-ethanol-1,1,2,2-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include deuterated aldehydes, acids, alcohols, and substituted derivatives. These products are valuable in various research applications due to their stable isotope labeling .
Scientific Research Applications
2-Methoxy-D3-ethanol-1,1,2,2-D4 is widely used in scientific research, including:
Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: The compound is used in metabolic studies to trace biochemical pathways.
Medicine: It is employed in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-D3-ethanol-1,1,2,2-D4 involves its incorporation into molecular structures as a stable isotope label. This incorporation allows researchers to track the compound’s movement and transformation within biological and chemical systems. The molecular targets and pathways involved depend on the specific application and the system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other deuterated alcohols and ethers, such as:
- Methanol-D3
- Ethanol-D6
- 2-Methoxyethanol-D4
Uniqueness
2-Methoxy-D3-ethanol-1,1,2,2-D4 is unique due to its specific deuteration pattern, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Its stability and incorporation into various molecular structures make it a valuable tool in research and development .
Properties
IUPAC Name |
1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3/i1D3,2D2,3D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWFRZJHXBZDAG-NCKGIQLSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC([2H])([2H])C([2H])([2H])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.